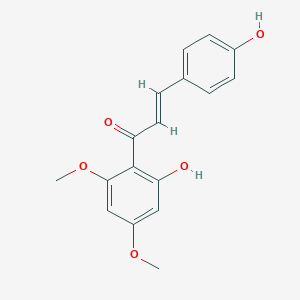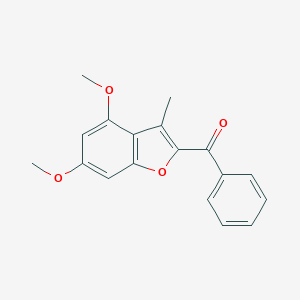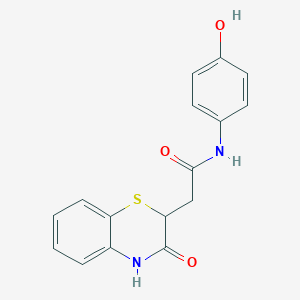
2',4-Dihydroxy-4',6'-dimethoxychalcone
Descripción general
Descripción
Flavokawain C es una chalcona de origen natural que se encuentra en las raíces de la planta Kava (Piper methysticum). Es conocida por sus posibles propiedades terapéuticas, especialmente sus efectos citotóxicos en varias líneas celulares de cáncer humano . El compuesto ha despertado interés debido a su capacidad para inducir la apoptosis e inhibir el crecimiento tumoral.
Mecanismo De Acción
Flavokawain C ejerce sus efectos principalmente a través de la inducción de la apoptosis en las células cancerosas. Se dirige a múltiples vías moleculares, incluidas las vías de la proteína de choque térmico 90 (HSP90) y el receptor del factor de crecimiento epidérmico (EGFR). Al inhibir estas vías, Flavokawain C interrumpe la proliferación celular, la glucólisis y la angiogénesis, lo que conduce a la muerte de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
2’,4-Dihydroxy-4’,6’-dimethoxychalcone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2) and antioxidant response elements (ARE). These interactions lead to the activation of antioxidant pathways, enhancing cellular defense mechanisms against oxidative stress . Additionally, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Cellular Effects
2’,4-Dihydroxy-4’,6’-dimethoxychalcone exhibits significant effects on various cell types and cellular processes. In breast cancer cells, it induces autophagy and mitochondrial apoptosis, leading to cell cycle arrest in the G0/G1 phase and alteration of mitochondrial membrane potential . This compound also influences cell signaling pathways, such as the Nrf2-ARE pathway, which enhances the production of antioxidant molecules like glutathione, thereby protecting neurons from oxidative damage .
Molecular Mechanism
At the molecular level, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone exerts its effects through several mechanisms. It binds to and activates Nrf2, which then translocates to the nucleus and binds to ARE, promoting the expression of antioxidant genes . Additionally, this compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators . In cancer cells, it triggers autophagy and apoptosis by modulating mitochondrial function and inducing cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that it maintains its protective effects against oxidative stress and inflammation in both in vitro and in vivo models . Prolonged exposure may lead to reduced efficacy due to potential degradation.
Dosage Effects in Animal Models
The effects of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and inflammation. At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
2’,4-Dihydroxy-4’,6’-dimethoxychalcone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and detoxification . This compound also affects metabolic flux by modulating the levels of various metabolites, including glutathione and reactive oxygen species .
Transport and Distribution
Within cells and tissues, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone is transported and distributed through specific transporters and binding proteins. It accumulates in the cytoplasm and mitochondria, where it exerts its protective effects . The compound’s localization is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution .
Subcellular Localization
2’,4-Dihydroxy-4’,6’-dimethoxychalcone is primarily localized in the cytoplasm and mitochondria. Its activity is influenced by post-translational modifications and targeting signals that direct it to these specific compartments . The compound’s localization within these organelles is crucial for its role in modulating mitochondrial function and inducing apoptosis in cancer cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Flavokawain C puede sintetizarse a través de varias rutas químicas. Un método común implica la reacción de condensación de Claisen-Schmidt entre 4-metoxibenzaldehído y 2’,4’-dihidroxiacetofenona en presencia de una base como el hidróxido de sodio. La reacción suele tener lugar en una mezcla de etanol-agua bajo condiciones de reflujo. El producto se purifica posteriormente mediante recristalización.
Métodos de Producción Industrial
La producción industrial de Flavokawain C puede implicar rutas sintéticas similares pero a mayor escala. El proceso incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, seguido de técnicas de purificación a gran escala como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
Flavokawain C experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirla en dihidrochalconas.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o borohidruro de sodio.
Sustitución: Acilación de Friedel-Crafts utilizando cloruros de acilo y cloruro de aluminio como catalizador.
Productos Principales
Oxidación: Quinonas.
Reducción: Dihidrochalconas.
Sustitución: Varias chalconas sustituidas dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para la síntesis de otros compuestos bioactivos.
Biología: Se estudia por sus efectos en las vías de señalización celular y la apoptosis.
Industria: Uso potencial en el desarrollo de nuevos agentes terapéuticos y como pesticida natural.
Comparación Con Compuestos Similares
Flavokawain C forma parte de un grupo de chalconas que se encuentran en la raíz de Kava, incluidas Flavokawain A y Flavokawain B. En comparación con estos compuestos, Flavokawain C ha mostrado propiedades únicas:
Flavokawain A: Conocida por sus propiedades antiinflamatorias y anticancerígenas, pero menos potente que Flavokawain C para inducir la apoptosis.
Flavokawain B: Presenta actividades anticancerígenas similares, pero con diferentes objetivos y vías moleculares.
Flavokawain C destaca por su diana específica de las vías HSP90 y EGFR, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo en terapia contra el cáncer .
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar.
Propiedades
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUFMIJZNYXWDX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958437 | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37308-75-1 | |
| Record name | Flavokawain C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flavokawain C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2',4-dihydroxy-4',6'-dimethoxychalcone being identified in Sophora flavescens?
A: The identification of this compound in Sophora flavescens is notable because it marks the first reported instance of this compound being found in this plant species. [] This discovery expands our understanding of the phytochemical profile of Sophora flavescens and suggests potential avenues for further research into its biological activity.
Q2: How does this compound contribute to the overall activity of Kushen Decoction?
A: Kushen Decoction, a traditional Chinese medicine, is composed of Scutellaria baicalensis and Sophora flavescens. While this compound has been identified in Sophora flavescens within the decoction [], its individual contribution to the overall therapeutic effect of Kushen Decoction remains to be fully elucidated. Further research is needed to determine its specific role in the complex interplay of compounds within this traditional medicine.
Q3: What are the implications of this compound's effect on IL-8 expression in lung adenocarcinoma cells?
A: Research indicates that this compound can inhibit IL-8 secretion in a lung adenocarcinoma cell line (CL1-0), demonstrating a potential anti-inflammatory effect. [] Conversely, the study also observed an increase in IL-8 regulatory factors in a different cell line (CL1-5), suggesting a complex and context-dependent mechanism of action. This highlights the need for further investigation to fully understand the compound's therapeutic potential in lung adenocarcinoma.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)
